9,9-Diphenyl-9H-fluoren-2-amine
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Overview
Description
9,9-Diphenyl-9H-fluoren-2-amine is an organic compound with the molecular formula C25H19N. It is a derivative of fluorene, characterized by the presence of two phenyl groups and an amine group attached to the fluorene core. This compound is known for its applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and fluorescent properties .
Mechanism of Action
Target of Action
It is known to be an organic fluorene compound used as a pharmaceutical intermediate and an important intermediate in the synthesis of optoelectronic materials .
Mode of Action
It is known that the compound has a highly twisted structure, and the increase of molecular distance in the film state can result in the suppression of a larger spatial highest occupied molecular orbital (homo) .
Biochemical Pathways
It is known that the compound can be used in the synthesis of optoelectronic materials, suggesting it may play a role in pathways related to light emission and absorption .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its bioavailability.
Result of Action
It is known that the compound can be used in the synthesis of optoelectronic materials, suggesting it may have effects related to light emission and absorption .
Preparation Methods
The synthesis of 9,9-Diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an aryl bromide reacts with 2-methylbut-3-yn-2-ol, followed by base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9,9-Diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the amine group or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Diphenyl-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: It serves as a pharmaceutical intermediate in the development of drugs and therapeutic agents.
Industry: The compound is crucial in the production of optoelectronic materials, particularly in the fabrication of OLEDs for display and lighting applications
Comparison with Similar Compounds
9,9-Diphenyl-9H-fluoren-2-amine can be compared with other similar compounds such as:
9,9-Diethyl-7-ethynyl-N,N-diphenyl-9H-fluoren-2-amine: This compound has ethyl groups instead of phenyl groups, which may affect its electronic properties and applications.
N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)Amine:
N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine: This compound incorporates additional aromatic rings, enhancing its optoelectronic properties.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
9,9-diphenylfluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H,26H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRGCMXCVJPWHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743496 |
Source
|
Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-74-9 |
Source
|
Record name | 9,9-Diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-9,9-diphenylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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